
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C9H17ClO2. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is characterized by the presence of a chloropropyl group and a propyl group attached to a dioxolane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-propyl-1,3-dioxolane typically involves the reaction of 3-chloropropyl bromide with 2-propyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like column chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: The major products are substituted dioxolanes with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major products are alcohols or alkanes, depending on the extent of reduction.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carbonyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)-2-propyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical transformations. The compound’s reactivity and stability make it a valuable tool in synthetic chemistry and biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane
- 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
- Tris(chloropropyl) phosphate
Uniqueness
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane is unique due to its specific combination of a chloropropyl group and a propyl group attached to a dioxolane ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications in synthetic chemistry and research. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
113811-21-5 |
|---|---|
Molekularformel |
C9H17ClO2 |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17ClO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3 |
InChI-Schlüssel |
JMIVHEJOTJQTPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(OCCO1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


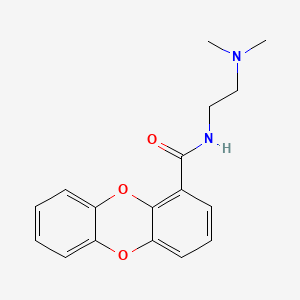
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
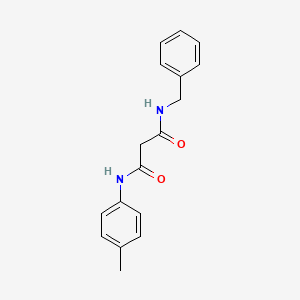



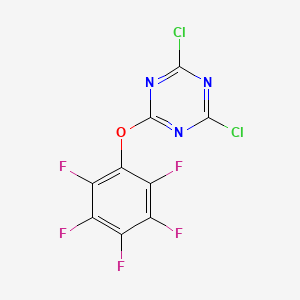
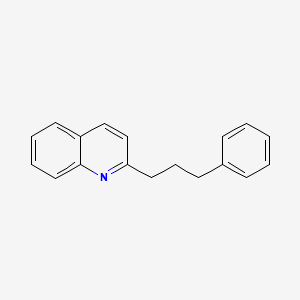
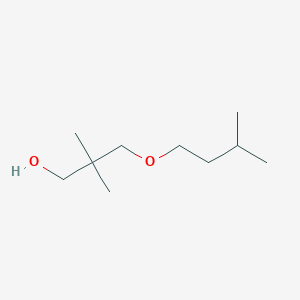
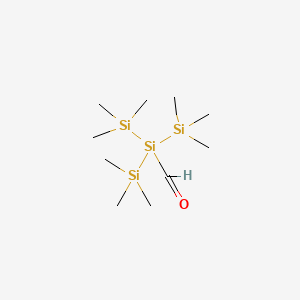
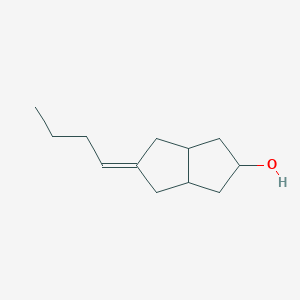
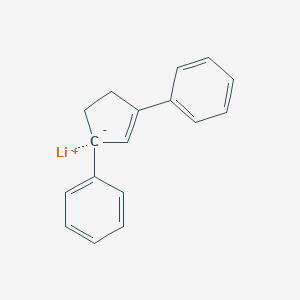
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
